
2-Fluoro-3-nitrobenzotrifluoride
Overview
Description
2-Fluoro-3-nitrobenzotrifluoride (CAS: 61324-97-8) is a fluorinated aromatic compound with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.11 g/mol . Its structure features a benzene ring substituted with a fluorine atom at position 2, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 1 (Figure 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic substitution and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out in a continuous-flow millireactor system using mixed acids as nitrating agents. The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The process safety is evaluated using Reaction Calorimeter and Differential Scanning Calorimetry to ensure safe operation .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Oxidation: Conversion of functional groups to higher oxidation states.
Common Reagents and Conditions
Nitration: Mixed acids (nitric acid and sulfuric acid) are commonly used as nitrating agents.
Fluorination: Fluorinating agents such as potassium fluoride in sulfolane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various nitro and fluoro derivatives of benzotrifluoride, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
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Synthesis Intermediate :
- 2-Fluoro-3-nitrobenzotrifluoride is widely utilized as an intermediate in the synthesis of complex organic molecules. It plays a critical role in the derivatization of various compounds for analytical purposes, particularly in high-performance liquid chromatography (HPLC) .
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Derivatization Reagent :
- The compound serves as a derivatization reagent for polyamines, enhancing their detection and quantification in biochemical assays . This application is particularly valuable in proteomics research.
Biology
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Enzyme Mechanisms and Protein Interactions :
- In biological studies, this compound aids in understanding enzyme mechanisms and protein interactions. Its ability to interact with biomolecules allows researchers to explore cellular processes and signaling pathways .
- Antimicrobial Activity :
Medicine
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Pharmaceutical Development :
- The compound is explored as a precursor in developing pharmaceuticals, particularly vasokinetic kinin antagonists used for treating pain and inflammation . Its unique chemical structure contributes to the efficacy of these drugs.
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Cytotoxicity Studies :
- In vitro studies have assessed the cytotoxicity of this compound against different cell lines, indicating varying levels of toxicity that inform its safety profile for potential therapeutic applications .
Case Study 1: Antitubercular Activity
A notable study synthesized a series of fluorinated compounds related to this compound and evaluated their antitubercular activity against M. tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL, demonstrating significant potential as an antitubercular agent .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Derivative 3m | 4 | Antitubercular |
Derivative 3k | 64 | Antitubercular |
Case Study 2: Biochemical Analysis
In biochemical analyses, this compound has been employed to study its effects on cellular metabolism and gene expression. Its interaction with polyamines has been shown to influence critical pathways involved in cell growth and differentiation .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-nitrobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 2-fluoro-3-nitrobenzotrifluoride, differing primarily in substituent positions or functional groups:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Positions) |
---|---|---|---|---|
This compound | 61324-97-8 | C₇H₃F₄NO₂ | 209.11 | -F (2), -NO₂ (3), -CF₃ (1) |
2-Fluoro-5-nitrobenzotrifluoride | 434-45-7 | C₇H₃F₄NO₂ | 209.11 | -F (2), -NO₂ (5), -CF₃ (1) |
4-Chloro-3-nitrobenzotrifluoride | 402-13-1 | C₇H₃ClF₃NO₂ | 225.45 | -Cl (4), -NO₂ (3), -CF₃ (1) |
3-Bromo-2-fluorobenzotrifluoride | N/A | C₇H₃BrF₄ | 242.90 | -Br (3), -F (2), -CF₃ (1) |
Sources :
Key Observations:
- Substituent Position Effects : The position of the nitro group significantly impacts electronic properties. For example, 2-fluoro-5-nitrobenzotrifluoride has a meta-nitro group relative to -CF₃, whereas this compound has an ortho-nitro group, leading to distinct reactivity patterns in electrophilic substitutions .
- Halogen vs. Nitro Groups : Replacing nitro with bromine (e.g., 3-bromo-2-fluorobenzotrifluoride) alters applications; brominated derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical and Chemical Properties
- For example, this compound is soluble in organic solvents like DCM or THF .
- Stability : Nitro groups enhance thermal stability but may pose explosion risks under high heat or shock. Chlorinated analogs (e.g., 4-chloro-3-nitrobenzotrifluoride) are more stable but less reactive .
Biological Activity
2-Fluoro-3-nitrobenzotrifluoride (CAS No. 61324-97-8) is a fluorinated aromatic compound with significant potential in various biological applications. This article reviews its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₇H₃F₄NO₂
- Molecular Weight : 209.1 g/mol
- Boiling Point : Not available
- InChI Key : PGKWPKDZNHZBQK-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its unique chemical structure which enhances its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of nitrobenzotrifluorides can exhibit antimicrobial properties. A study assessing various nitro compounds found that modifications in the fluorine and nitro groups significantly influenced their effectiveness against bacterial strains, including resistant strains of Mycobacterium tuberculosis .
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of compounds. In vitro studies have shown that this compound and its derivatives possess varying levels of cytotoxicity against different cell lines, including human fibroblasts and cancer cell lines. For example, certain derivatives demonstrated selective cytotoxicity with IC50 values indicating effective inhibition without significant toxicity to normal cells .
Synthesis and Evaluation
The synthesis of this compound typically involves electrophilic aromatic substitution methods. The biological evaluation focuses on its interactions with cellular targets and its potential as a therapeutic agent.
Case Study: Antitubercular Activity
A notable study synthesized a series of fluorinated compounds, including those related to this compound, which were tested for their antitubercular activity. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential as an antitubercular agent .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial |
Derivative 3m | 4 | Antitubercular |
Derivative 3k | 64 | Antitubercular |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good absorption characteristics with potential permeability across biological membranes. It is noted to be a substrate for CYP1A2, which may implicate it in drug-drug interactions . Toxicological evaluations indicate that while it can cause skin and eye irritation, its overall safety profile appears favorable when used within recommended guidelines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-3-nitrobenzotrifluoride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nitration and fluorination of benzotrifluoride precursors. For example, 4-fluoro-3-nitrobenzoic acid derivatives can be converted to acid chlorides (using SOCl₂ or PCl₅) and further functionalized. Key steps include:
- Acid chloride formation : Refluxing 4-fluoro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) at 80–100°C for 2–4 hours .
- Coupling reactions : Reacting the acid chloride with trifluoromethyl-containing aryl amines in anhydrous toluene under nitrogen, catalyzed by DMAP or Et₃N.
- Optimization : Adjust reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of acid chloride to amine) to maximize yield. Monitor via TLC or HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorine environments (δ -60 to -70 ppm for CF₃ groups) and ¹H NMR for aromatic proton splitting patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ions (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns. NIST reference data can validate spectral matches .
- Elemental analysis : Confirm C, H, N, F content within ±0.4% deviation .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Short-term storage : Dissolve in anhydrous DCM or THF, aliquot into amber vials, and store at -20°C under argon to prevent hydrolysis or photodegradation .
- Long-term stability : Lyophilized solids are stable for >6 months at -80°C. Avoid repeated freeze-thaw cycles, which degrade the nitro group .
- Hazard mitigation : Use impervious gloves and fume hoods during handling due to potential release of toxic HF or NOx gases .
Advanced Research Questions
Q. How does the electronic influence of substituents affect the regioselectivity of nitration/fluorination in benzotrifluoride derivatives?
Methodological Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, directing nitration/fluorination to specific positions:
- Meta-directing : -CF₃ favors nitration at the 3-position relative to itself. Fluorination via Halex reactions (e.g., KF/CuCl₂) typically occurs ortho to nitro groups due to resonance stabilization .
- Experimental validation : Use X-ray crystallography or DFT calculations to confirm substituent orientation. Compare with analogs like 4-chloro-3-nitrobenzotrifluoride to assess electronic effects .
Q. What computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO). Compare with experimental IR or UV-Vis spectra .
- Reactivity modeling : Simulate reaction pathways for nucleophilic aromatic substitution (SNAr) using Gaussian or ORCA software. Assess activation energies for fluorination steps .
Q. How can researchers resolve contradictions in reported spectral data or reaction yields for this compound?
Methodological Answer:
- Cross-validation : Compare NMR/LC-MS data across multiple sources (e.g., PubChem, NIST) to identify outliers. Replicate disputed syntheses using standardized protocols .
- Error analysis : Quantify batch-to-batch variability via ANOVA. For spectral mismatches, check solvent effects (e.g., DMSO vs. CDCl₃ shifts) or impurities using gradient HPLC .
Q. What advanced analytical techniques differentiate between structural isomers or degradation products of this compound?
Methodological Answer:
- Hyphenated techniques : LC-MS/MS with a C18 column (ACN/H₂O gradient) separates isomers. Use MRM transitions for quantification .
- X-ray diffraction : Resolve ambiguous NOE effects in NMR by crystallizing the compound and solving its crystal structure .
- Tandem MS : Characterize degradation products (e.g., nitro-to-amine reduction) via collision-induced dissociation (CID) patterns .
Properties
IUPAC Name |
2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKWPKDZNHZBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633119 | |
Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-97-8 | |
Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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